1,1,1-Trimethyldisilane is an organosilicon compound with the molecular formula . It is characterized by the presence of two silicon atoms and three methyl groups attached to one of the silicon atoms. This compound is classified under silanes, which are a group of compounds containing silicon and hydrogen. The Chemical Abstracts Service Registry Number for 1,1,1-trimethyldisilane is 631-61-8. It is primarily utilized in various scientific and industrial applications due to its unique chemical properties.
1,1,1-Trimethyldisilane can be synthesized from simpler silanes through various chemical reactions. It is classified as a silane and falls under the category of organosilicon compounds. The compound is not naturally occurring but can be produced in laboratory settings or industrial processes.
1,1,1-Trimethyldisilane can be synthesized using several methods:
The synthesis often requires specific conditions such as temperature control and the use of inert atmospheres to prevent unwanted reactions. For instance, hydrosilylation reactions typically require platinum-based catalysts to facilitate the reaction efficiently.
The molecular structure of 1,1,1-trimethyldisilane features a central silicon atom bonded to three methyl groups and another silicon atom. The arrangement leads to a tetrahedral geometry around the silicon atoms.
1,1,1-Trimethyldisilane participates in various chemical reactions typical for organosilicon compounds:
The hydrolysis reaction can be represented as follows:
This reaction highlights the formation of silanol groups upon exposure to water.
The mechanism by which 1,1,1-trimethyldisilane acts involves its ability to form bonds with various substrates through its reactive silanol groups. Upon hydrolysis or reaction with moisture, it generates reactive sites that can interact with organic materials or substrates in coatings and sealants.
These properties make it suitable for applications requiring low volatility and high reactivity.
1,1,1-Trimethyldisilane has several scientific and industrial applications:
The foundation of organosilicon chemistry was established in 1863 when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane (Si(C₂H₅)₄) via the reaction of silicon tetrachloride with diethylzinc [2] [7]. This landmark achievement demonstrated the feasibility of forming stable silicon-carbon bonds, challenging prior assumptions about silicon’s reactivity. By the early 20th century, Frederic S. Kipping expanded the field through systematic studies of silicon-nitrogen and silicon-oxygen compounds using Grignard reagents, coining the term "silicone" (erroneously comparing them to ketones) [2]. His work laid essential groundwork for polysiloxane chemistry but left disilane derivatives—compounds with Si–Si bonds—largely unexplored due to synthetic limitations.
The 1940s marked a pivotal shift with Eugene Rochow’s development of the Direct Process (Mueller-Rochow synthesis), which enabled industrial-scale production of methylchlorosilanes from silicon and chloromethane using copper catalysts [2] [6]. This breakthrough facilitated access to precursors like dimethyldichlorosilane [(CH₃)₂SiCl₂], essential for synthesizing disilane frameworks. Disilane derivatives (e.g., hexamethyldisilane [(CH₃)₃Si−Si(CH₃)₃]) emerged as critical intermediates, as their Si–Si bonds could be selectively cleaved for functionalization. For example, hexamethyldisilane reacts with methyl lithium to yield trimethylsilyl lithium [(CH₃)₃SiLi], a potent nucleophile for constructing complex oligosilanes [1] [6]:
(CH₃)₆Si₂ + CH₃Li → (CH₃)₃SiLi + (CH₃)₄Si
Table 1: Key Historical Milestones in Organosilicon Chemistry
Year | Innovation | Key Contributors | Significance |
---|---|---|---|
1863 | Synthesis of tetraethylsilane | Friedel & Crafts | First stable Si–C bond demonstration |
1904–1937 | Systematic study of siloxanes | Kipping | Established "silicone" chemistry foundations |
1940 | Direct Process for methylchlorosilanes | Rochow | Industrial-scale precursor production |
1940s | Functionalization of disilane derivatives | Stock, Hyde | Enabled Si–Si bond manipulation for synthesis |
These advances positioned disilanes as versatile building blocks for Si–Si chain elongation, ring-forming reactions, and sterically congested architectures, addressing synthetic challenges in accessing molecular diversity beyond siloxanes [1] [6].
1,1,1-Trimethyldisilane [(CH₃)₃Si−SiH₃] epitomizes the strategic importance of asymmetrically substituted disilanes in modern organosilicon chemistry. Unlike symmetric derivatives (e.g., hexamethyldisilane), its polarized Si–Si bond (due to the electron-donating trimethylsilyl group) enhances susceptibility to regioselective reactions. This property has enabled three transformative methodologies:
Directed Functionalization:The SiH₃ moiety undergoes hydrosilylation with alkenes or alkynes under platinum catalysis, leveraging the steric contrast between SiH₃ and Si(CH₃)₃ groups. For instance, reactions with ethylene yield asymmetrical alkyl-disilanes [(CH₃)₃Si−Si(CH₂CH₃)H₂], valuable for silicon-based dendrimers [6]. This chemoselectivity arises from the kinetic accessibility of the less hindered Si−H site [1].
Precursor to Silyl Anions:Deprotonation of the Si−H bond using strong bases (e.g., n-BuLi) generates 1,1,1-trimethyldisilanide [(CH₃)₃Si−SiH₂⁻], a nucleophile for Si−C bond formation. This anion facilitates one-pot syntheses of silicon-stereogenic centers, crucial for chiral catalysts in asymmetric hydrosilylation [1] [6].
Semiconductor Material Precursors:In plasma-enhanced chemical vapor deposition (PE-CVD), 1,1,1-trimethyldisilane decomposes to form SiC or SiCN thin films with superior conformality as diffusion barriers. Its higher carbon content versus monosilanes (e.g., trimethylsilane) enhances thermal stability (>600°C) in interlayer dielectrics [5] [8].
Table 2: Applications of 1,1,1-Trimethyldisilane in Advanced Material Synthesis
Application | Reaction/Process | Product/Outcome | Significance |
---|---|---|---|
Hydrosilylation | (CH₃)₃Si−SiH₃ + H₂C=CH₂ → (CH₃)₃Si−Si(CH₂CH₃)H₂ | Branched oligosilanes | Customizable Si-backbone architectures |
Low-k Dielectric Films | PE-CVD decomposition | SiC or SiCN barrier layers (k < 3.0) | Enhanced thermal stability in microprocessors |
Silyl Anion Generation | (CH₃)₃Si−SiH₃ + n-BuLi → (CH₃)₃Si−SiH₂Li | Chiral silane synthons | Enantioselective catalyst design |
The compound’s volatility (b.p. ≈ 6–45°C for analogs) and controlled reactivity under mild conditions further enable its use in low-pressure CVD for nanostructured silicon carbides, advancing microelectronics and photovoltaics [5] [8]. These attributes underscore its role in transitioning organosilicon chemistry from structural curiosity to functional innovation.
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